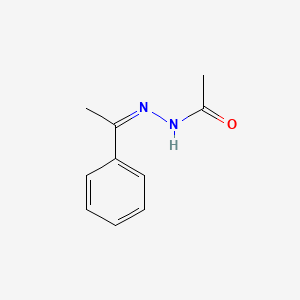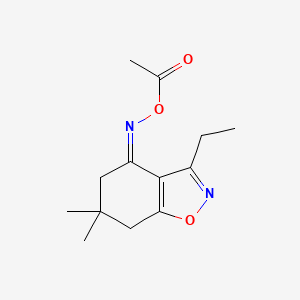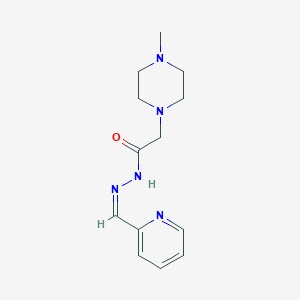![molecular formula C16H18N2O2S B5911366 2-(2,4-dimethylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911366.png)
2-(2,4-dimethylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dimethylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide, also known as L1, is a compound that has been extensively researched for its potential applications in various fields including medicinal chemistry, environmental science, and material science.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide in cancer cells involves the induction of apoptosis, or programmed cell death, through the activation of caspase-3 and caspase-9. This compound has also been shown to inhibit the expression of various proteins involved in cell proliferation and survival, including Bcl-2, cyclin D1, and Akt.
Biochemical and Physiological Effects:
This compound has been shown to induce oxidative stress in cancer cells, leading to the accumulation of reactive oxygen species (ROS) and the activation of various signaling pathways involved in apoptosis. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2,4-dimethylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide is its potent cytotoxicity against various cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs. However, this compound also has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity to normal cells.
Future Directions
There are several future directions for the research on 2-(2,4-dimethylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide, including the development of new derivatives with improved solubility and selectivity for cancer cells. This compound can also be further investigated for its potential use as a fluorescent probe for the detection of metal ions in environmental samples. Additionally, the mechanism of action of this compound in cancer cells can be further elucidated to identify new targets for the development of anti-cancer drugs.
Synthesis Methods
2-(2,4-dimethylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide can be synthesized through a multi-step process involving the condensation of 2-(2,4-dimethylphenoxy)acetic acid and 2-thiophenecarboxaldehyde followed by the reaction with hydrazine hydrate and acetic anhydride. The final product is obtained through recrystallization and purification by column chromatography.
Scientific Research Applications
2-(2,4-dimethylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new anti-cancer drugs. It has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in environmental samples.
properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11-6-7-14(12(2)9-11)20-10-16(19)18-17-13(3)15-5-4-8-21-15/h4-9H,10H2,1-3H3,(H,18,19)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCSEWMYNCWUJF-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-chloro-2-methylphenyl)hydrazono]-1-(4-morpholinyl)acetone](/img/structure/B5911297.png)
![2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B5911301.png)

![2-methyl-N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5911320.png)


![2-hydroxy-N'-[1-(2,4,6-trimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B5911329.png)


![4-hydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide](/img/structure/B5911348.png)

![1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime]](/img/structure/B5911361.png)
